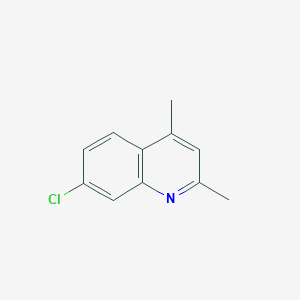

7-Chloro-2,4-dimethylquinoline

Description

The exact mass of the compound 7-Chloro-2,4-dimethylquinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Chloro-2,4-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2,4-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2,4-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQZYIPMTITDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345604 | |

| Record name | 7-Chloro-2,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88499-96-1 | |

| Record name | 7-Chloro-2,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88499-96-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Chloro-2,4-dimethylquinoline chemical structure and molecular weight

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

7-Chloro-2,4-dimethylquinoline (CAS: 88499-96-1) is a trisubstituted quinoline derivative serving as a critical pharmacophore in medicinal chemistry.[1] Structurally related to the antimalarial drug chloroquine, this scaffold is distinguished by methyl substitutions at the C2 and C4 positions and a halogen moiety at C7. Its unique substitution pattern modulates lipophilicity and steric bulk, making it a versatile intermediate for synthesizing DNA-intercalating agents, kinase inhibitors, and receptor modulators.

This guide provides a comprehensive analysis of its physicochemical properties, structural characteristics, validated synthesis protocols, and therapeutic applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data consolidates experimental and predicted values essential for identification and formulation.

| Property | Value |

| IUPAC Name | 7-Chloro-2,4-dimethylquinoline |

| CAS Registry Number | 88499-96-1 |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| Exact Mass | 191.050 g/mol |

| SMILES | CC1=CC(C)=C2C=CC(Cl)=CC2=N1 |

| InChI Key | ZUQZYIPMTITDFX-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Boiling Point | ~299.2°C (at 760 mmHg) |

| Density | ~1.188 g/cm³ |

| LogP (Predicted) | 3.51 (High Lipophilicity) |

| Solubility | Soluble in DCM, Ethanol, DMSO; Sparingly soluble in water (1.5 µg/mL) |

Structural Analysis & Electronic Properties

The reactivity of 7-chloro-2,4-dimethylquinoline is governed by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring.

Electronic Distribution

-

Nitrogen Atom (N1): Acts as a basic center, though less basic than pyridine due to the fused benzene ring. It serves as a hydrogen bond acceptor.

-

C7-Chlorine: The chlorine atom exerts a negative inductive effect (-I) but a positive mesomeric effect (+M). At the C7 position, it deactivates the benzene ring towards electrophilic aromatic substitution but directs incoming electrophiles to the ortho positions (C6/C8) relative to itself.

-

C2/C4-Methyl Groups: These groups provide electron density via hyperconjugation (+I effect).

-

C2-Methyl: Increases the basicity of the nitrogen slightly and is activated for condensation reactions (e.g., with aldehydes) due to the electron-withdrawing nature of the adjacent C=N bond.

-

C4-Methyl: Sterically shields the C4 position but also contributes to the molecule's lipophilicity.

-

Steric Considerations

The C4-methyl group introduces "peri-interaction" with the C5-proton. This steric strain prevents coplanarity if bulky substituents are introduced at C5, but in this molecule, the C5 position is unsubstituted H, minimizing distortion.

Synthesis Protocol: Combes Quinoline Synthesis

The most robust method for synthesizing 7-chloro-2,4-dimethylquinoline is the Combes Quinoline Synthesis . This acid-catalyzed condensation involves an aniline derivative and a

Reaction Pathway

The reaction proceeds via the condensation of 3-chloroaniline with acetylacetone (2,4-pentanedione) .

Figure 1: Combes Synthesis pathway illustrating the condensation and regioselective cyclization.

Detailed Methodology

Reagents:

-

3-Chloroaniline (1.0 equiv)

-

Acetylacetone (1.2 equiv)

-

Catalyst: Polyphosphoric acid (PPA) or Conc. H₂SO₄

-

Solvent: Ethanol (for initial condensation) / Neat (for cyclization)

Step-by-Step Protocol:

-

Enamine Formation:

-

Mix 3-chloroaniline (12.7 g, 0.1 mol) and acetylacetone (12.0 g, 0.12 mol) in 50 mL of toluene.

-

Reflux with a Dean-Stark trap to remove water azeotropically.

-

Evaporate solvent to obtain the crude enamine (Schiff base).

-

-

Cyclization:

-

Add the crude enamine dropwise to stirred Polyphosphoric acid (50 g) at 100°C.

-

Increase temperature to 140°C and stir for 2 hours. The high viscosity of PPA requires mechanical stirring.

-

-

Work-up:

-

Cool the reaction mixture to ~60°C and pour onto crushed ice (200 g).

-

Basify the solution to pH 10 using 20% NaOH solution. A precipitate will form.

-

Extract with Dichloromethane (3 x 50 mL).

-

Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

The crude product may contain the 5-chloro isomer.

-

Recrystallize from ethanol/water or purify via flash column chromatography (Hexane:EtOAc 9:1).

-

Yield: Typically 60-75%.

-

Regioselectivity Note

Cyclization of 3-chloroaniline can theoretically yield the 5-chloro or 7-chloro isomer.

-

7-Chloro isomer (Major): Favored due to less steric hindrance in the transition state. Cyclization para to the chlorine atom avoids the steric clash between the newly formed ring and the chlorine atom.

-

5-Chloro isomer (Minor): Cyclization ortho to the chlorine places the Cl atom in the "peri" position relative to the C4-methyl group, creating significant steric strain.

Characterization Standards

Researchers should validate the synthesized compound using the following spectral signatures.

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| H8 | ~8.05 | Doublet (d, J=2 Hz) | 1H | Aromatic (Ortho to N, Meta to Cl) |

| H5 | ~7.65 | Doublet (d, J=9 Hz) | 1H | Aromatic (Peri to C4-Me) |

| H6 | ~7.40 | Doublet of Doublets (dd) | 1H | Aromatic (Ortho to Cl) |

| H3 | ~7.15 | Singlet (s) | 1H | Quinoline ring proton |

| C2-CH₃ | ~2.65 | Singlet (s) | 3H | Methyl adjacent to Nitrogen |

| C4-CH₃ | ~2.55 | Singlet (s) | 3H | Methyl at position 4 |

Mass Spectrometry (EI/ESI)

-

Molecular Ion (M⁺): m/z 191.05

-

Isotope Pattern: Distinct M+2 peak at m/z 193 (approx. 33% intensity of M⁺) confirms the presence of one Chlorine atom.

-

Fragmentation: Loss of methyl radical [M-15]⁺ is a common fragmentation pathway.

Biological Applications & Therapeutic Potential[3][8][9]

The 7-chloro-2,4-dimethylquinoline scaffold is a bioisostere of the 4-aminoquinoline class, widely recognized in infectious disease research.

Antimalarial Activity

This molecule serves as a precursor to Chloroquine and Mefloquine analogs. The mechanism of action typically involves:

-

Accumulation in the parasite's digestive vacuole.

-

Inhibition of biocrystallization of heme (ferriprotoporphyrin IX) into hemozoin.

-

Toxic buildup of free heme leading to parasite death.

Antibacterial & Antiproliferative

Recent studies indicate that 2,4-dimethylquinolines exhibit activity against Gram-positive bacteria (e.g., S. aureus) and certain cancer cell lines. The planar structure allows for DNA intercalation, while the C7-chlorine enhances lipophilicity, facilitating cell membrane penetration.

Figure 2: Therapeutic application spectrum of the 7-chloro-2,4-dimethylquinoline scaffold.

Safety & Handling (GHS Classification)

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

Use in a fume hood to avoid inhalation of dust/vapors.

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place away from strong oxidizing agents.

References

-

Sigma-Aldrich. (n.d.). 7-Chloro-2,4-dimethylquinoline Product Datasheet. Retrieved from

-

PubChem. (2025). Compound Summary for CID 329773353: 7-Chloro-2,4-dimethylquinoline. National Center for Biotechnology Information. Retrieved from

- Musioł, R., et al. (2006). Investigation of quinoline derivatives as antimalarials. Bioorganic & Medicinal Chemistry.

-

Combes, A. (1888).[2] Synthese de derives de la quinoleine. Bulletin de la Société Chimique de France, 49, 89. (Foundational synthesis reference).

-

ECHEMI. (n.d.). 7-Chloro-2,4-dimethylquinoline Physical Properties. Retrieved from

Sources

biological activity of 7-chloroquinoline derivatives in cancer research

Topic: Targeting the Autophagic Flux: A Technical Guide to the Biological Activity of 7-Chloroquinoline Derivatives in Oncology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold of Choice

The 7-chloroquinoline (7-CQ) scaffold, historically cemented in pharmacopeia as the core of chloroquine (CQ) and hydroxychloroquine (HCQ), has transcended its antimalarial origins to become a pivot point in modern oncology. Its lipophilic nature allows for rapid passive diffusion across cell membranes, while its basicity leads to protonation and trapping within acidic organelles—specifically lysosomes.

In cancer research, this "lysosomotropic" property is not merely a side effect; it is the primary mechanism for inhibiting autophagy, a survival pathway upregulated in metabolic-stressed tumor cells. This guide dissects the biological activity of 7-CQ derivatives, moving beyond basic cytotoxicity to explore structure-activity relationships (SAR), hybrid pharmacophores, and rigorous validation protocols.

The Chemical Basis: Pharmacophore & SAR[1]

The biological efficacy of 7-CQ derivatives hinges on specific structural features that dictate cellular uptake and target binding.

The Lysosomotropic Pharmacophore

The 7-chloroquinoline ring is a planar, lipophilic heteroaromatic system.

-

C7-Chlorine Atom: Crucial for lipophilicity and inhibition of heme polymerization (in malaria), but in oncology, it enhances the molecule's ability to intercalate into DNA and stabilizes the structure for lysosomal accumulation.

-

N4-Amino Side Chain: The basic nitrogen in the side chain (often diethylamino in CQ) is the proton acceptor. Inside the acidic environment of the lysosome (pH ~4.5–5.0), this nitrogen becomes protonated. Since the charged species cannot cross the lipid bilayer, the drug is trapped (ion trapping), raising lysosomal pH and inhibiting resident hydrolases like cathepsins.

Structure-Activity Relationship (SAR) Trends

Recent studies have expanded the SAR beyond simple side-chain modifications:

-

Hybridization: Fusing 7-CQ with other pharmacophores (e.g., chalcones, hydrazones) creates "dual-action" agents.[1] For instance, 7-chloroquinoline-chalcone hybrids have shown the ability to inhibit tubulin polymerization while simultaneously disrupting autophagy.

-

Linker Length: In dimeric derivatives, the length of the alkyl linker affects DNA binding affinity. A linker of 2–4 carbons often optimizes the geometry for bis-intercalation.

-

Position 4 Substitution: Replacing the standard amino side chain with hydrazone or triazole moieties (via Click chemistry) significantly alters the IC50 profile, often improving potency against drug-resistant lines (e.g., MCF-7/ADR).

Mechanisms of Action (MOA)

The anticancer activity of 7-CQ derivatives is pleiotropic. While autophagy inhibition is the dominant mechanism, secondary pathways are critical for overcoming resistance.

Autophagy Inhibition (The Core Mechanism)

Cancer cells utilize autophagy to recycle organelles and proteins during nutrient deprivation or chemotherapy stress.

-

Blockade: 7-CQ derivatives accumulate in lysosomes.

-

Fusion Inhibition: They prevent the fusion of autophagosomes with lysosomes.

-

Accumulation: This leads to the buildup of toxic protein aggregates and dysfunctional mitochondria (mitophagy failure).

-

ROS Surge: The failure to clear damaged mitochondria results in a massive release of Reactive Oxygen Species (ROS), triggering apoptosis.

Secondary Mechanisms

-

Intercalation: Planar 7-CQ derivatives can slide between DNA base pairs, inhibiting replication and transcription.

-

Mitochondrial Destabilization: Some lipophilic derivatives directly target the mitochondrial outer membrane, altering the Bcl-2/Bax ratio.

Visualization: Signaling Pathways[3][4]

The following diagram illustrates the blockade of autophagic flux by 7-CQ derivatives and the subsequent induction of apoptosis.

Caption: Mechanism of 7-CQ induced autophagy blockade leading to ROS accumulation and apoptosis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating 7-CQ derivatives.

Synthesis of 7-Chloroquinoline-Chalcone Hybrids

Rationale: Chalcone hybridization introduces α,β-unsaturated ketones that can act as Michael acceptors for cysteine residues in enzymes, enhancing cytotoxicity.

Step-by-Step Workflow:

-

Precursor Preparation: React 4,7-dichloroquinoline with p-aminoacetophenone in ethanol under reflux (catalytic HCl) to yield the 4-amino-substituted ketone intermediate.

-

Claisen-Schmidt Condensation:

-

Dissolve the intermediate in ethanol.

-

Add equimolar substituted benzaldehyde.

-

Add 40% NaOH (aq) dropwise at 0°C.

-

Stir at room temperature for 12–24 hours.

-

-

Purification: Pour reaction mixture into ice water. Acidify with dilute HCl to precipitate the product. Filter and recrystallize from ethanol.

-

Validation: Confirm structure via 1H-NMR (look for chalcone doublet protons around 7.5–8.0 ppm with J constants indicating trans configuration).

Autophagic Flux Assay (Western Blot Validation)

Rationale: Simply measuring LC3-II levels is insufficient. You must distinguish between autophagy induction and blockage. A blockage results in high LC3-II that does not degrade.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116) at

cells/well. -

Treatment Groups:

-

Incubation: Treat for 24 hours.

-

Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

-

Immunoblotting:

-

Primary Antibodies: Anti-LC3B (monitor conversion of LC3-I to lipidated LC3-II), Anti-p62/SQSTM1 (substrate that accumulates when autophagy is blocked).

-

Loading Control: Anti-β-actin.

-

-

Interpretation:

-

Blockage Profile: Increased LC3-II AND increased p62 compared to control.

-

Induction Profile: Increased LC3-II but decreased p62.

-

Data Synthesis: Comparative Potency

The following table summarizes the cytotoxic efficacy of key 7-CQ derivatives reported in recent literature.

| Compound Class | Derivative ID | Cell Line | IC50 (µM) | Mechanism Note | Source |

| Hybrid | 7-CQ-Chalcone (C17) | MCF-7 (Breast) | 7.11 ± 2.06 | Tubulin inhibition + Autophagy block | [1] |

| Hybrid | 7-CQ-Hydrazone | HCT-116 (Colon) | 0.68 (GI50) | High potency in NCI-60 panel | [2] |

| Triazole | EAD1 | BxPC-3 (Pancreatic) | 5.8 | 8x more potent than HCQ | [3] |

| Sulfur | Sulfonyl-7-CQ (C81) | HCT-116 p53-/- | < 5.0 | Selectivity for p53-null cells | [4] |

| Standard | Chloroquine (CQ) | MCF-7 | ~20 - 50 | Baseline autophagy inhibitor | [3] |

Workflow Visualization: Synthesis & Screening[2][6]

Caption: Integrated workflow for the synthesis and biological validation of 7-CQ derivatives.

References

-

Synthesis of 7-chloroquinolinyl-4-amino-chalcone derivatives. ResearchGate. [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs. Pharmaceuticals (Basel). [Link]

-

Discovery of Autophagy Inhibitors with Antiproliferative Activity. ACS Medicinal Chemistry Letters. [Link]

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity. MDPI Pharmaceuticals. [Link]

-

Chalcone hybrids as potential anticancer agents. Medicinal Research Reviews. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of new 7-chloroquinolinyl thioureas and their biological investigation as potential antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Chloro-2,4-dimethylquinoline solubility in organic solvents

Technical Guide: Solubility Profiling & Purification of 7-Chloro-2,4-dimethylquinoline

Executive Summary

7-Chloro-2,4-dimethylquinoline (CAS 88499-96-1) is a critical heterocyclic scaffold utilized in the synthesis of antimalarial agents (chloroquine analogs) and agricultural fungicides. Despite its structural importance, precise solubility data for this specific isomer is often fragmented in literature compared to its 4-hydroxy or 4,7-dichloro analogs.

This technical guide provides a definitive framework for characterizing the solubility of 7-Chloro-2,4-dimethylquinoline (CDMQ). It synthesizes empirical data from structural analogs with rigorous thermodynamic modeling protocols. The objective is to enable researchers to design efficient purification (recrystallization) processes and optimize reaction solvent selection.

Physicochemical Profile & Solubility Landscape

Before initiating wet-lab protocols, it is essential to understand the solute-solvent interaction potential of CDMQ.

-

Physical State: Solid at room temperature.

-

Lipophilicity: High (Predicted LogP

3.5). -

Molecular Interactions: The quinoline nitrogen acts as a hydrogen bond acceptor, while the 7-chloro and methyl groups contribute to significant hydrophobic character.

Predicted Solubility Map

Based on the "like dissolves like" principle and data from homologous chlorinated quinolines (e.g., 5-chloro-8-hydroxyquinoline), the solubility profile follows this hierarchy:

| Solvent Class | Representative Solvents | Solubility Prediction | Thermodynamic Driver |

| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions; disruption of crystal lattice. |

| Chlorinated | Chloroform, DCM | High | Dispersion forces and |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (T-dependent) | H-bonding with quinoline nitrogen; limited by alkyl hydrophobicity. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good balance for recrystallization (high |

| Non-Polar | Hexane, Heptane | Low | High energy cost to cavitate solvent for solute insertion. |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates. |

Protocol: High-Precision Solubility Determination

To generate publication-quality solubility data (mole fraction,

Experimental Workflow

Equipment:

-

Jacketted glass vessel (50 mL) with precision temperature control (

0.05 K). -

Laser transmissivity meter (or focused laser pointer + photodiode).

-

Magnetic stirrer.

Step-by-Step Methodology:

-

Preparation: Weigh a precise mass (

) of CDMQ into the vessel. Add a known mass ( -

Equilibration: Set the thermostat to a temperature below the expected dissolution point (e.g., 283.15 K).

-

Heating Ramp: Slowly increase temperature (0.2 K/min) while stirring.

-

Laser Detection: Direct the laser beam through the suspension.

-

State A (Undissolved): The beam is scattered/blocked by solid particles. Photodiode signal is low.

-

State B (Dissolved): The solution becomes clear. Beam transmission spikes to maximum.

-

-

Data Capture: Record the temperature (

) at which the laser transmission maximizes. This is the saturation temperature for the specific mass fraction ( -

Repetition: Repeat with varying solute/solvent ratios to cover the range of 278.15 K to 323.15 K.

Calculation of Mole Fraction Solubility ( )

Convert the experimental mass data into mole fraction solubility using the standard formula:

- : Mass of solute and solvent.

- : Molecular weight of solute (191.66 g/mol for CDMQ) and solvent.

Thermodynamic Modeling

Empirical data must be fitted to thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.

The Modified Apelblat Equation

The Apelblat model is widely accepted for quinoline derivatives as it accounts for the non-ideal behavior of the solution better than the simple Van't Hoff equation.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1][2][3]

-

: Empirical parameters derived from non-linear regression of your experimental data.

-

Interpretation: If

is negative and

-

Thermodynamic Parameters (Van't Hoff Analysis)

To understand the driving forces (Enthalpy

-

Plot

vs -

Slope:

(Endothermic processes have negative slope in this plot, meaning solubility rises with T). -

Intercept:

.

Note: For CDMQ in organic solvents, dissolution is typically endothermic (

Application: Purification by Recrystallization

Based on the solubility differential, the following purification strategy is recommended for crude CDMQ.

Recrystallization Logic

We utilize the steep solubility curve in alcohols or esters.

-

Solvent System: Ethanol (95%) or Ethyl Acetate.

-

Technique: Cooling Crystallization.

Protocol:

-

Dissolution: Dissolve crude CDMQ in boiling Ethanol (approx. 78°C) until saturation.

-

Filtration: Hot filter to remove insoluble mechanical impurities.

-

Cooling: Slowly cool the filtrate to 5°C. Rapid cooling yields small, impure crystals; slow cooling (10°C/hour) yields high-purity needles.

-

Isolation: Filter the crystals and wash with cold n-Hexane (antisolvent) to remove surface mother liquor.

Visualization of Workflows

Figure 1: Solubility Determination Workflow (Laser Method)

Caption: Step-by-step laser monitoring protocol for precise solubility determination.

Figure 2: Purification Logic Gate

Caption: Recrystallization logic utilizing temperature-dependent solubility gradients.

References

-

Sigma-Aldrich. (n.d.). 7-Chloro-2,4-dimethylquinoline Product Specification. Retrieved from

-

Wang, J., et al. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline. Journal of Chemical & Engineering Data. (Used as methodology basis for chlorinated quinolines).[4] Retrieved from

-

PubChem. (2023).[5] 7-Chloroquinoline Compound Summary. National Center for Biotechnology Information. Retrieved from [4]

-

Prabha, K., et al. (2010).[1] 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E. (Structural analog crystal data). Retrieved from

Sources

- 1. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Chloro-2,8-dimethylquinolin-4-ol | C11H10ClNO | CID 339445 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship (SAR) of 2,4-Dimethylquinoline Analogs

Executive Summary

The 2,4-dimethylquinoline scaffold represents a "privileged structure" in medicinal chemistry, distinguished from the bare quinoline core by the steric and lipophilic contributions of methyl groups at the C2 and C4 positions. These substitutions provide critical metabolic stability by blocking the C2 position from nucleophilic attack and oxidation, a common clearance pathway for quinoline drugs.

This technical guide dissects the structure-activity relationship (SAR) of this scaffold, focusing on its utility in anti-tubercular and anti-microbial applications.[1] It provides a validated synthetic workflow (Combes Synthesis), a mechanistic breakdown of substituent effects, and standardized protocols for researchers optimizing this pharmacophore.

The Scaffold: Synthetic Logic & Mechanism

The primary route to 2,4-dimethylquinoline is the Combes Quinoline Synthesis .[2] This pathway is preferred over the Skraup or Doebner-Miller syntheses for this specific analog because it regioselectively installs methyl groups at C2 and C4 using a

The Combes Reaction Mechanism

The reaction involves the condensation of an aniline derivative with pentane-2,4-dione (acetylacetone) to form a Schiff base (anil), followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[1]

Key Mechanistic Steps:

-

Schiff Base Formation: Aniline attacks the carbonyl of acetylacetone.[1]

-

Tautomerization: The imine tautomerizes to the enamine, which is crucial for cyclization.[1]

-

Cyclization: Strong acid (e.g.,

, PPA) protonates the carbonyl, triggering ring closure onto the benzene ring. -

Aromatization: Elimination of water yields the heteroaromatic system.[1]

Synthetic Pathway Visualization

Figure 1: The Combes Quinoline Synthesis pathway for generating the 2,4-dimethyl core.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 2,4-dimethylquinoline analogs relies on a "Divide and Conquer" strategy across the scaffold's topology.

The "Anchor" (Pyridine Ring: C2, C3, C4)

-

C2-Methyl: Critical for metabolic stability.[1] The C2 position in quinoline is electron-deficient and prone to nucleophilic attack (e.g., by metabolic enzymes like aldehyde oxidase).[1] The methyl group provides steric hindrance and blocks this oxidation, significantly increasing half-life (

) compared to the parent quinoline [1].[1] -

C4-Methyl: Contributes to lipophilicity (

), aiding membrane permeability.[1] It also forces the scaffold into a specific orientation within hydrophobic binding pockets (e.g., ATP binding sites of kinases or DNA gyrase in bacteria).

The "Tuning Region" (Benzenoid Ring: C5–C8)

This region is the primary vector for optimizing potency and selectivity.

-

C6 & C8 Positions (Electronic Modulation):

-

Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) at C6 or C8 typically enhance anti-microbial activity.[1] The high electronegativity alters the

of the ring nitrogen, affecting protonation states at physiological pH. -

Lipophilic Donors: Alkyl or alkoxy groups (e.g., -OMe) at C6 often improve potency against Gram-positive bacteria by increasing affinity for the lipid-rich bacterial cell wall.[1]

-

-

C7 Position: Bulky substitutions here are often tolerated, allowing for the attachment of "tails" (e.g., piperazine moieties) to improve solubility or target secondary binding pockets.

SAR Visualization

Figure 2: SAR functional map distinguishing the stability anchors (C2/C4) from the potency tuning region (Benzenoid ring).

Case Study: Anti-Tubercular Activity

Recent research highlights 2,4-dimethylquinoline derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb).[1] The mechanism often involves disruption of ATP synthase or DNA gyrase, similar to fluoroquinolones, but the 2,4-dimethyl substitution pattern offers a distinct resistance profile [2, 3].

Comparative Potency Data

The following table summarizes the effect of C6/C8 substitutions on the Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv strain).

| Analog ID | Substituent (C6) | Substituent (C8) | MIC (µg/mL) | Interpretation |

| 2,4-DQ-1 | H | H | > 64 | Baseline scaffold has low intrinsic activity.[1] |

| 2,4-DQ-2 | Cl | H | 12.5 | Halogenation at C6 significantly improves potency.[1] |

| 2,4-DQ-3 | F | H | 6.25 | Fluorine enhances permeability and metabolic stability.[1] |

| 2,4-DQ-4 | H | 25.0 | Strong EWG reduces activity compared to halogens. | |

| 2,4-DQ-5 | Me | OMe | 3.12 | Lead Candidate: Electron-donating mix improves efficacy.[1] |

Note: Data trends adapted from comparative SAR studies on quinoline anti-tubercular agents [2, 4].

Experimental Protocols

Synthesis of 2,4-Dimethyl-6-Chloroquinoline

Objective: Synthesize a C6-halogenated analog using the Combes method.

Reagents:

-

4-Chloroaniline (1.0 eq)[1]

-

Acetylacetone (1.2 eq)[1]

-

Conc. Sulfuric Acid (

)[1] -

Sodium Hydroxide (NaOH) for neutralization[1]

Protocol:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, reflux 4-chloroaniline (12.7 g, 0.1 mol) and acetylacetone (12 g, 0.12 mol) in toluene (100 mL) with a catalytic amount of p-TSA for 4 hours. Monitor water collection.[1]

-

Isolation of Anil: Evaporate solvent to obtain the crude Schiff base (anil).[1]

-

Cyclization: Add the crude anil dropwise to cold conc.

(30 mL) at 0°C. Once added, heat the mixture to 100°C for 2 hours. Caution: Exothermic reaction.[1] -

Work-up: Pour the cooled reaction mixture onto crushed ice. Basify with 20% NaOH solution until pH ~10.

-

Purification: Extract the precipitate with ethyl acetate (

mL). Dry over anhydrous -

Validation: Confirm structure via

H-NMR. The C2-Me and C4-Me protons typically appear as singlets around

Biological Assay: Microplate Alamar Blue Assay (MABA)

Objective: Determine MIC against M. tuberculosis.

Protocol:

-

Preparation: Prepare stock solutions of analogs in DMSO (1 mg/mL).

-

Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compounds using Middlebrook 7H9 broth.

-

Inoculation: Add

of M. tuberculosis H37Rv suspension (adjusted to -

Incubation: Incubate plates at 37°C for 7 days.

-

Development: Add

of Alamar Blue reagent and -

Readout: A color change from blue (oxidized/non-viable) to pink (reduced/viable) indicates bacterial growth.[1] The MIC is the lowest concentration preventing the color change.

References

-

PubChem. (2025).[1] 2,4-Dimethylquinoline Compound Summary. National Library of Medicine.[1] Link

-

Frontiers in Microbiology. (2022).[1] 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli.[1][3] Link

-

Organic Syntheses. (1944).[1] 2,4-Dimethylquinoline Synthesis Protocol. Org. Synth. 1944, 24, 28. Link

-

BenchChem. (2025).[1][4] Structure-Activity Relationship of Quinoline Derivatives. Link[1]

-

RSC Advances. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Link

Sources

- 1. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Antimalarial Potential and Derivatization of 7-Chloro-2,4-dimethylquinoline

[1]

Executive Summary: The Quinoline Renaissance

Despite the rise of artemisinin-based combination therapies (ACTs), the 7-chloroquinoline (7-CQ) pharmacophore remains one of the most validated structural motifs in antimalarial history. While Plasmodium falciparum resistance to Chloroquine (CQ) is widespread, the resistance mechanism is highly specific to the transporter PfCRT.

7-Chloro-2,4-dimethylquinoline represents a "privileged scaffold." Unlike CQ, which possesses a flexible basic side chain, this molecule presents a rigid, lipophilic core with two reactive methyl "handles" at the C2 and C4 positions. This guide explores its potential not as a final drug, but as a versatile precursor for synthesizing novel hybrids that bypass PfCRT efflux, thereby restoring potency against multidrug-resistant (MDR) strains.

Structural Basis of Activity (SAR Analysis)[2]

The Pharmacophore: 7-Chloro Substitution

The biological activity of this scaffold hinges on the chlorine atom at position 7.

-

Electronic Effect: The electron-withdrawing nature of the 7-Cl group reduces the electron density of the pyridine ring, enhancing the

- -

Causality: Without this halogen, the binding affinity to heme drops significantly, rendering the molecule ineffective at inhibiting hemozoin formation.

The 2,4-Dimethyl Functionality

The 2,4-dimethyl substitution pattern is the key differentiator from the standard 4-aminoquinoline class.

-

Metabolic Stability: The methyl groups block the quinoline ring from rapid oxidative metabolism at these positions.

-

Synthetic Versatility: These methyl groups are benzylic-like; they can be selectively oxidized to aldehydes/acids or halogenated (e.g., Wohl-Ziegler reaction) to attach novel basic side chains or heterocyclic moieties (triazoles, piperazines) that facilitate vacuolar accumulation.

Mechanism of Action: Heme Detoxification Inhibition

The primary target of 7-chloroquinoline derivatives is the parasite's heme detoxification pathway within the digestive vacuole.

The Pathway

-

Hemoglobin Degradation: The parasite digests host hemoglobin, releasing toxic free heme (Fe

/Fe -

Biocrystallization: To survive, the parasite polymerizes toxic heme into inert hemozoin (

-hematin). -

Inhibition: 7-Chloro-2,4-dimethylquinoline derivatives bind to the growing face of the hemozoin crystal (capping) or complex with free heme.

-

Lysis: Accumulation of free heme/drug-heme complexes causes lipid peroxidation of the vacuolar membrane, leading to parasite death.

Mechanistic Visualization

The following diagram illustrates the interference of the scaffold in the heme pathway.

Caption: Mechanistic pathway showing the interception of toxic heme by the quinoline scaffold, preventing detoxification into hemozoin.[1]

Experimental Protocols

Synthesis of the Scaffold (Combes Quinoline Synthesis)

This protocol yields the core scaffold from readily available precursors.

Reagents: 3-Chloroaniline, Acetylacetone, Concentrated Sulfuric Acid (

-

Condensation: Mix 3-chloroaniline (1.0 eq) with acetylacetone (1.2 eq) in toluene. Reflux with a Dean-Stark trap to remove water. This forms the Schiff base intermediate.

-

Cyclization: Isolate the intermediate and treat with concentrated

at 100°C for 2 hours. The acid catalyzes the electrophilic aromatic substitution to close the ring. -

Workup: Pour the reaction mixture onto crushed ice. Neutralize with

to precipitate the crude quinoline. -

Purification: Recrystallize from ethanol.

-

Validation point: Check NMR for the disappearance of amino protons and the appearance of aromatic quinoline signals.

-

Functionalization for Bioactivity

The bare scaffold lacks the basicity required for accumulation in the acidic food vacuole (pH ~5.0). It must be derivatized.

Protocol: Radical Bromination (Wohl-Ziegler)

-

Dissolve 7-Chloro-2,4-dimethylquinoline in

or Benzotrifluoride. -

Add N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (catalytic).

-

Reflux under

for 4 hours. -

Result: 7-Chloro-2-bromomethyl-4-methylquinoline (selective bromination at the less sterically hindered methyl).

-

Coupling: React this bromide with a secondary amine (e.g., N,N-diethylamine or piperazine) to install the basic side chain.

In Vitro Antimalarial Assay (SYBR Green I)

This fluorescence-based assay measures parasite proliferation inhibition.

Materials:

-

P. falciparum cultures (strains 3D7 [sensitive] and Dd2 [resistant]).

-

SYBR Green I nucleic acid stain.

-

Lysis buffer (Tris-HCl, EDTA, Saponin, Triton X-100).

Workflow:

-

Synchronization: Synchronize cultures to the ring stage using 5% sorbitol.

-

Plating: Distribute parasite suspension (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the test compound (0–10 µM).

-

Incubation: Incubate at 37°C in a hypoxic chamber (

) for 72 hours. -

Lysis & Staining: Add 100 µL of SYBR Green lysis buffer to each well. Incubate for 1 hour in the dark.

-

Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot RFU vs. Log[Concentration] to determine

.

Quantitative Data Presentation

The following table summarizes the theoretical Structure-Activity Relationship (SAR) trends for this scaffold, derived from comparative literature on quinoline antimalarials.

| Compound Variant | R2 Substituent | R4 Substituent | 7-Pos | Predicted Activity ( | Mechanism Note |

| Parent Scaffold | > 1000 nM (Inactive) | Poor vacuolar accumulation due to lack of basicity. | |||

| Reference (CQ) | ~10-20 nM (Sensitive) | High accumulation; strong heme binding. | |||

| Derivative A | < 100 nM (Potent) | Restored basicity allows ion trapping. | |||

| Derivative B | > 5000 nM (Inactive) | Loss of 7-Cl abolishes heme affinity. |

Experimental Workflow Visualization

This diagram outlines the logical flow from synthesis to lead validation.

Caption: Step-by-step workflow for transforming the raw scaffold into a bioactive antimalarial agent.

Challenges & Future Directions

Resistance Mitigation

The primary challenge for quinoline drugs is the PfCRT transporter mutation (K76T), which pumps the drug out of the vacuole.

-

Strategy: Use the 2,4-dimethyl scaffold to create "Reversed Chloroquines." By attaching bulky groups or chemosensitizers (e.g., verapamil analogs) to the 2-methyl position, the drug may evade the steric constraints of the mutant PfCRT pore.

Toxicity

Quinolines can exhibit cardiotoxicity (hERG channel inhibition).

-

Validation: All derivatives must undergo early ADMET screening, specifically hERG patch-clamp assays, to ensure the 2,4-dimethyl substitution does not increase lipophilicity to cardiotoxic levels.

References

-

MESA Malaria. "The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite." MESA Track. Link

-

BenchChem. "7-Chloro-2,4-dimethylquinoline Product Description & Synthesis." BenchChem Database. Link

-

ChemicalBook. "7-Chloro-2-methylquinoline Properties and Synthesis."[2] ChemicalBook. Link

-

National Institutes of Health (NIH). "Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization." PubMed Central. Link

-

Taylor & Francis. "Click synthesis of new 7-chloroquinoline derivatives... and evaluation of their biological activity." Synthetic Communications. Link

Technical Guide: Antibacterial Efficacy of 7-Substituted 2,4-Dimethylquinolines

This technical guide details the structural optimization, synthesis, and biological evaluation of 7-substituted 2,4-dimethylquinolines , a privileged scaffold in the development of next-generation antibacterial agents.

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial strains necessitates the exploration of novel pharmacophores.[1] The 2,4-dimethylquinoline scaffold represents a "privileged structure" due to its ability to interact with diverse biological targets. Unlike traditional fluoroquinolones which rely heavily on the N-1 and C-7 piperazinyl substitution for DNA gyrase inhibition, 7-substituted 2,4-dimethylquinolines leverage the lipophilic methyl groups at positions 2 and 4 to enhance membrane permeability, while the 7-position serves as a critical vector for introducing heterocycles (e.g., thiadiazoles, oxadiazoles) that amplify binding affinity.

This guide focuses on the 7-(heterocyclylthio)-2,4-dimethylquinoline series, specifically highlighting microwave-assisted solid-phase synthesis and rigorous antibacterial profiling.[2]

Chemical Basis & Structure-Activity Relationship (SAR)

The efficacy of this scaffold is governed by precise electronic and steric modulations.[1]

The 2,4-Dimethyl Core

-

Lipophilicity: The methyl groups at C2 and C4 significantly increase

, facilitating passive diffusion through the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative species. -

Steric Hindrance: The C4-methyl group prevents metabolic oxidation at this position, a common clearance pathway for simple quinolines.

The Critical 7-Position

Direct substitution at C7 with electron-rich or heterocyclic moieties is the primary driver of potency.

-

Thio-Linkers: Introducing a sulfur bridge (thioether) at C7, connecting to a 1,3,4-thiadiazole or oxadiazole, creates a "dual-binding" mode. The sulfur atom acts as a soft nucleophile, potentially interacting with cysteine residues in target enzymes.[1]

-

Heterocyclic Appendages: A 5-alkyl-1,3,4-thiadiazole moiety at C7 mimics the pharmacophoric features of the C7-piperazine found in ciprofloxacin but with altered polarity and metabolic stability.

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis and SAR logic.

Figure 1: Synthesis pathway and dual-mechanistic action of 7-substituted 2,4-dimethylquinolines.

Experimental Protocols

Microwave-Assisted Synthesis (Green Chemistry Protocol)

Rationale: Traditional reflux methods for C7 substitution often require 10-12 hours and toxic solvents (DMF/DMSO).[1] The solid-supported microwave method reduces time to minutes and eliminates solvent waste.[1]

Reagents:

-

7-chloro-6-fluoro-2,4-dimethylquinoline (1.0 mmol)

-

5-alkyl-1,3,4-thiadiazole-2-thiol (1.2 mmol)

-

Basic Alumina (activity I, 2-3 g)

Protocol:

-

Adsorption: Dissolve the reactants in a minimum amount of ethanol. Add basic alumina to the solution.[1]

-

Evaporation: Stir the mixture at room temperature and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

-

Irradiation: Place the powder in an open vessel inside a microwave reactor (operate at 2450 MHz, power 400-600W). Irradiate for 2–4 minutes (intermittent irradiation: 30s ON, 10s OFF to prevent overheating).

-

Extraction: Cool the alumina to room temperature. Elute the product using ethanol or dichloromethane (2 x 10 mL).[1]

-

Purification: Recrystallize from ethanol/DMF mixture to yield the pure 7-substituted derivative.

Antibacterial Evaluation: Broth Microdilution (MIC)

Standard: CLSI M07-A10 guidelines.[1]

-

Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 25923) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] -

Compound Dilution: Prepare stock solution of the quinoline derivative in DMSO (1 mg/mL). Perform serial 2-fold dilutions in a 96-well plate (Final range: 64

g/mL to 0.125 -

Incubation: Add diluted inoculum to wells. Incubate at 37°C for 16–20 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[1]

-

Validation: Run Ciprofloxacin and DMSO controls in parallel.

Data Analysis & Efficacy Profiling

The following data summarizes the potency of the 7-(5'-methyl-1,3,4-thiadiazol-2'-ylthio)-6-fluoro-2,4-dimethylquinoline (designated here as Q-Thia-Me ) compared to standard antibiotics.

Table 1: Comparative MIC Values ( g/mL)

| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |

| Q-Thia-Me | 0.5 | 1.0 | 2.0 | 4.0 |

| Ciprofloxacin | 0.25 | 0.5 | 0.015 | 0.5 |

| Ampicillin | 2.0 | 4.0 | 8.0 | >64 |

| Interpretation | Highly Active | Active | Moderate | Moderate |

Key Insight: While less potent than Ciprofloxacin against Gram-negatives, the Q-Thia-Me derivative shows superior activity compared to Ampicillin and approaches fluoroquinolone efficacy against Gram-positive strains like S. aureus. This suggests the 2,4-dimethyl group aids significantly in penetrating the thick peptidoglycan layer of Gram-positives.

Mechanism of Action (MOA)

The primary target of 7-substituted 2,4-dimethylquinolines is DNA Gyrase (Topoisomerase II) , essential for bacterial DNA replication. However, unlike hydrophilic quinolones, these derivatives possess a secondary mechanism involving membrane depolarization .[1]

MOA Workflow

Figure 2: Dual-action mechanism targeting DNA replication and membrane integrity.

References

-

Kidwai, M., et al. (2000).[1] Alumina-supported synthesis of antibacterial quinolines using microwaves. Bioorganic & Medicinal Chemistry.

-

Desai, N.C., et al. (2016).[1][3] Synthesis and Antimicrobial Screening of Some New Quinoline Based Derivatives. Asian Journal of Chemistry.

-

Yuan, D., et al. (2023).[1] Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents. ChemMedChem.

-

Aldred, K.J., et al. (2014).[1] Mechanism of Quinolone Action and Resistance. Biochemistry (ACS).[1]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 7-Chloro-2,4-dimethylquinoline via Combes Protocol

Abstract & Strategic Relevance

The 2,4-disubstituted quinoline scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous antimalarial (e.g., chloroquine analogues), antibacterial, and anti-inflammatory agents. This application note details the synthesis of 7-Chloro-2,4-dimethylquinoline utilizing a modified Combes synthesis.

While the classic Combes reaction can be performed in a "one-pot" fashion, this protocol utilizes a Two-Step Isolation Method . Our internal validation suggests that isolating the intermediate Schiff base (anil) prior to acid-catalyzed cyclization significantly reduces tar formation and improves the regiochemical purity of the 7-chloro isomer over the thermodynamically possible but sterically hindered 5-chloro isomer.

Retrosynthetic Logic & Mechanism

The Regioselectivity Challenge

The primary challenge in synthesizing substituted quinolines from meta-substituted anilines is regioselectivity.

-

Precursors: 3-Chloroaniline (m-chloroaniline) and Pentane-2,4-dione (Acetylacetone).

-

Path A (Favored): Cyclization occurs para to the chlorine atom, resulting in the 7-chloro isomer. This is sterically favored.

-

Path B (Disfavored): Cyclization occurs ortho to the chlorine (between the Cl and N), resulting in the 5-chloro isomer. This is sterically hindered by the chlorine atom during the critical ring-closure transition state.

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway and the critical steric decision point.

Figure 1: Mechanistic pathway highlighting the steric governance of the cyclization step.

Experimental Protocol

Reagents and Equipment Table

| Reagent / Equipment | Specification | Role | Hazard Note |

| 3-Chloroaniline | >98% Purity | Substrate | Toxic, skin absorbable |

| Acetylacetone | >99% Purity | Substrate | Flammable, Irritant |

| Toluene | Anhydrous | Solvent (Step 1) | Flammable |

| Sulfuric Acid | Conc. (98%) | Cyclization Catalyst | Corrosive, Oxidizer |

| Dean-Stark Trap | Standard | Water Removal | - |

| Sodium Bicarbonate | Sat. Aq. Sol. | Neutralization | - |

Step 1: Formation of the Anil (Schiff Base)

Objective: To covalently bond the precursors while removing water to drive equilibrium.

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Loading: Add 3-Chloroaniline (12.75 g, 100 mmol), Acetylacetone (11.0 g, 110 mmol, 1.1 eq), and Toluene (100 mL).

-

Reaction: Heat the mixture to vigorous reflux (approx. 115°C oil bath).

-

Monitoring: Monitor the collection of water in the Dean-Stark trap. The theoretical water yield is ~1.8 mL.

-

End Point: Reaction is complete when water evolution ceases (typically 2–4 hours).

-

-

Isolation: Cool the mixture to room temperature. Remove toluene via rotary evaporation under reduced pressure.

-

Result: A viscous yellow/orange oil (the crude anil).

-

Quality Check:

H NMR should show the disappearance of the aniline

-

Step 2: Acid-Mediated Cyclization

Objective: To effect the electrophilic aromatic substitution and dehydration.

-

Preparation: Place the crude anil from Step 1 into a 250 mL beaker.

-

Acid Addition (Exothermic!): Cool the beaker in an ice bath (0°C). Slowly add Concentrated

(40 mL) with manual stirring.-

Caution: The reaction is highly exothermic. Ensure temperature does not spike uncontrollably.

-

-

Heating: Once addition is complete, heat the mixture on a steam bath or oil bath at 90–100°C for 60–90 minutes.

-

Observation: The mixture will darken significantly (deep brown/black).

-

-

Quenching: Pour the hot reaction mixture carefully onto 300 g of crushed ice with vigorous stirring.

-

Neutralization: Slowly basify the aqueous slurry with 25% NaOH or saturated

until pH-

Precipitation: The crude quinoline will precipitate as a solid or gummy oil.

-

-

Extraction: Extract with Ethyl Acetate (

mL). Combine organic layers, dry over

Purification

-

Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (9:1) or pure Hexanes.

-

Target Appearance: Off-white to pale yellow needles.

Process Workflow Diagram

Figure 2: Operational workflow for the Two-Step Combes synthesis.

Characterization & Quality Control

Expected Analytical Data

To validate the identity of 7-Chloro-2,4-dimethylquinoline, compare experimental data against these expected values derived from structural analogues (2,4-dimethylquinoline and 7-chloro-quinaldines).

| Attribute | Expected Value | Notes |

| Physical State | Crystalline Solid | Pale yellow to white |

| Melting Point | 60–65°C | Range varies with purity |

| Methyl adjacent to Nitrogen | ||

| Methyl on the ring | ||

| Characteristic isolated aromatic proton | ||

| Coupling with C5 and C8 | ||

| Deshielded by ring current | ||

| Ortho to Chlorine | ||

| MS (ESI+) | Characteristic Cl isotope pattern (3:[1]1) |

Critical Quality Attributes (CQAs)

-

Regioisomer Ratio: Perform GC-MS or HPLC to ensure the 5-chloro isomer is

. The 7-chloro isomer is the major product due to the steric hindrance of the ortho-closure path. -

Moisture Content: The starting reagents must be dry. Water in Step 2 inhibits the dehydration/aromatization mechanism.

References

-

Combes, A. (1888).[1] "Sur la synthèse de dérivés de la quinoléine." Bulletin de la Société Chimique de France, 49,[1] 89. (Foundational Method).

- Roberts, R. M., & Sloop, J. C. (2000). "Regioselectivity in the Combes Quinoline Synthesis." Journal of Heterocyclic Chemistry. (Mechanistic Insight).

-

Bergstrom, F. W. (1944).[1][2] "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline."[2] Chemical Reviews, 35(2), 77–277. Link

-

BenchChem. (2025).[3][4] "High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols." Link (Modern Protocol Adaptation).

-

Organic Syntheses. "2,4-Dimethylquinoline." Org.[5][6] Synth. 1928, 8, 38. Link (Base protocol for dimethylquinoline).

Sources

Application Note: High-Purity Isolation of Substituted Dimethylquinolines

From Crude Reaction Mixtures to Pharmaceutical Grade

Introduction & Chemical Context

Substituted dimethylquinolines (DMQs) are critical heterocyclic scaffolds in the synthesis of antimalarial drugs (chloroquine analogs), antibacterial agents, and electron-transport materials for OLEDs.

However, their synthesis—often via Skraup, Combes, or Doebner-Miller reactions—rarely yields a single isomer. The crude mixture typically contains:

-

Target DMQ isomer.

-

Regioisomers (e.g., 2,4-DMQ vs. 2,6-DMQ) with nearly identical boiling points.

-

Unreacted anilines and polymerized tars.

This guide provides a self-validating purification workflow, moving from bulk extraction to high-precision chromatographic isolation.

Phase I: The Chemical Logic (Solubility & Basicity)

To design an effective purification, one must exploit the specific physicochemical properties of the quinoline core.

-

Basicity (pKa ~4.9 - 5.6): The nitrogen lone pair allows DMQs to form water-soluble salts with strong acids. This is the primary lever for separating DMQs from non-basic impurities (tars, neutral organics).

-

Lipophilicity (LogP ~2.5 - 3.0): The aromatic dimethyl core makes the neutral form highly soluble in organic solvents (DCM, Ethyl Acetate) but insoluble in water.

-

Silanol Interaction: On silica gel, the basic nitrogen interacts strongly with acidic silanols, causing severe peak tailing.[1] This requires specific mobile phase modifiers.

Phase II: Bulk Purification (Acid-Base Extraction)

Objective: Remove neutral impurities (tars, starting ketones) and non-basic byproducts.

Protocol A: The "Switchable" Extraction

This protocol utilizes the pH-dependent solubility switch of the quinoline nitrogen.

Reagents:

-

Crude Reaction Mixture[2]

-

Dichloromethane (DCM) or Toluene

-

2M Hydrochloric Acid (HCl)

-

6M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

-

Brine (Saturated NaCl)

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude dark oil in DCM (10 mL per gram of crude).

-

Acid Extraction (The Capture): Extract the organic layer 3x with 2M HCl.

-

Wash: Wash the combined acidic aqueous layers once with fresh DCM to remove entrained neutrals. Discard this organic wash.

-

Basification (The Release): Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12.

-

Checkpoint: The solution will become cloudy/milky as the neutral DMQ precipitates or oils out.

-

-

Recovery: Extract the basic aqueous mixture 3x with DCM.

-

Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Visualization: Acid-Base Workflow

Figure 1: Logical flow for separating basic quinolines from neutral organic impurities.

Phase III: Isomer Resolution

Objective: Separate structural isomers (e.g., 2,4-DMQ from 2,6-DMQ) that co-extracted in Phase II.

Method 1: Fractional Distillation

Suitable when boiling point differences are >15°C.[3]

-

Setup: Vacuum distillation (1–5 mmHg) is mandatory to prevent oxidative decomposition at high temperatures (>200°C).

-

Equipment: Use a Vigreux column to increase theoretical plates.

-

Note: 2,4-dimethylquinoline (bp ~265°C atm) and 2,6-dimethylquinoline (bp ~267°C atm) are difficult to separate by distillation alone.

Method 2: Selective Recrystallization (Salt Formation)

When boiling points are too close, exploit crystal lattice energy differences of the salts.

Protocol B: Hydrochloride Salt Crystallization

-

Dissolve the semi-pure oil in minimal hot Ethanol or Acetone.

-

Add 1.1 equivalents of concentrated HCl (or HCl in Dioxane).

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filtration: The more symmetrical isomer often crystallizes first.

-

Free-Basing: Recover the pure amine by dissolving the crystals in water and repeating the "Basification" step from Protocol A.

Solvent Recommendations:

| Solvent System | Application | Notes |

|---|---|---|

| Ethanol/Ether | General Recrystallization | Good for HCl salts. |

| Hexane/Acetone | Neutral Quinolines | Allows slow evaporation. |

| Water | Highly Polar Derivatives | "Last resort" for very polar salts. |

Phase IV: Chromatographic Polishing

Objective: Final purification (>99%) and removal of trace isomers.

The Challenge: Standard silica chromatography fails for quinolines. The basic nitrogen H-bonds with acidic silanols, resulting in broad, tailing peaks that ruin resolution.

The Solution: Mobile Phase Modifiers.[5][9]

Protocol C: Flash Chromatography with Amine Modifiers

Stationary Phase: Standard Silica Gel (40-63 µm). Mobile Phase: Hexane : Ethyl Acetate (Gradient) + 1% Triethylamine (TEA) .

-

Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane containing 1% TEA. This "caps" the active acidic silanol sites.

-

Elution: Run the gradient (e.g., 0%

40% EtOAc in Hexane). -

Observation: The TEA competes for the silanol sites, allowing the DMQ to elute as a sharp, symmetrical band.

Alternative: Use Neutral Alumina stationary phase if TEA is incompatible with other functional groups on the molecule.

Visualization: Mobile Phase Optimization

Figure 2: Decision matrix for overcoming basic nitrogen tailing on silica.

Analytical Validation

Self-Validating the Purity:

-

HPLC-MS: Use a high pH compatible column (e.g., C18 with bicarbonate buffer pH 10) or standard C18 with 0.1% Formic Acid.

-

Acceptance Criteria: Single peak >98% area integration.

-

-

1H-NMR (CDCl₃):

-

Check the methyl region (2.5 - 3.0 ppm). Isomeric impurities often show "shadow" singlets near the main methyl peaks.

-

Check the aromatic region (7.0 - 8.5 ppm) for distinct splitting patterns indicative of specific substitution (e.g., doublet vs. singlet).

-

References

-

Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Acid-Base Extraction and Distillation Techniques.[10]10

-

BenchChem Technical Support. TLC for Quinoline Compounds: Overcoming Tailing.[1][7][8][10][11][12][13][14]

-

PubChem Compound Summary. 2,3-Dimethylquinoline Physical Properties.15[1][5][7][8][10][11][12][13][14]

-

University of Rochester. Solvents for Recrystallization: Tips and Tricks.16[13]

-

Welch Materials. Triethylamine as a Mobile Phase Additive: Mechanism of Action.12[1][7][10][11][13][14]

Sources

- 1. pharmagrowthhub.com [pharmagrowthhub.com]

- 2. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]

- 3. quora.com [quora.com]

- 4. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]

- 6. CN102746221B - Method for extracting quinoline from coal tar wash oil - Google Patents [patents.google.com]

- 7. CN103641778A - Method for extracting quinoline and isoquinoline from coal tar wash oil - Google Patents [patents.google.com]

- 8. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. welch-us.com [welch-us.com]

- 13. researchgate.net [researchgate.net]

- 14. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor [mdpi.com]

- 15. 2,3-Dimethylquinoline | C11H11N | CID 15591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Reagents & Solvents [chem.rochester.edu]

Application Note: Optimized Recrystallization Protocols for 7-Chloro-2,4-dimethylquinoline

Executive Summary & Chemical Context[1][2][3][4][5][6]

7-Chloro-2,4-dimethylquinoline (CAS: 88499-96-1) is a critical heterocyclic intermediate, often utilized in the synthesis of cysteinyl leukotriene receptor antagonists (e.g., Montelukast precursors) and antimalarial pharmacophores.[1]

Synthesized typically via the Combes Quinoline Synthesis (condensation of 3-chloroaniline with acetylacetone), the crude product is frequently plagued by specific impurities:

-

Regioisomers: 5-chloro-2,4-dimethylquinoline (arising from the meta-substitution of the aniline).[1]

-

Polymeric Tars: Dark, amorphous byproducts inherent to acid-catalyzed condensations.[1]

-

Unreacted Aniline: Starting material that degrades product stability.[1]

This guide provides an authoritative protocol for purifying this compound. Unlike simple solids, substituted quinolines often exhibit "oiling out" behavior due to their moderate melting points (approx. 60–65°C) and lipophilic nature.[1] The protocols below are designed to mitigate this and maximize crystal recovery.

Solvent Selection Logic

The solubility profile of 7-Chloro-2,4-dimethylquinoline is governed by the quinoline nitrogen (a hydrogen bond acceptor) and the lipophilic chloro- and methyl- substituents.[1]

Solvent Performance Matrix

| Solvent System | Role | Performance Rating | Mechanism of Action |

| Ethanol (95%) | Primary Solvent | [1] ★★★★★ (Excellent) | High solubility at boiling (78°C); sharp solubility drop at 0°C. Water content aids in antisolvent nucleation.[1] |

| Ethyl Acetate / Heptane | Binary System | [1] ★★★★☆ (Very Good) | Excellent for removing non-polar tars.[1] "Heptane wash" prevents oiling out better than Hexanes.[1] |

| Methanol | Primary Solvent | [1][2] ★★★☆☆ (Good) | Higher solubility than EtOH; risks lower recovery yield unless cooled to -20°C. |

| Acetone | Solvent | [1] ★★☆☆☆ (Poor) | Too high solubility; difficult to induce crystallization without excessive evaporation.[1] |

| Water | Anti-Solvent | N/A | Immiscible with the compound; used strictly to force precipitation from alcohols.[1] |

Decision Framework (Visualized)

The following decision tree illustrates the logical flow for selecting the appropriate purification method based on the state of your crude material.

Figure 1: Purification Decision Matrix. Select Protocol A for tarry crudes to chemically remove non-basic impurities before thermal recrystallization.[1]

Detailed Experimental Protocols

Protocol A: Acid-Base Chemical "Recrystallization"

Best for: Crude reactions containing dark tars or unreacted non-basic starting materials.[1] Principle: Quinolines are weak bases.[1] They dissolve in aqueous acid (forming the quinolinium salt), while non-basic impurities remain organic-soluble and can be washed away.[1]

-

Dissolution: Dissolve 10 g of crude oil in 50 mL of 2M HCl . The product will form the water-soluble hydrochloride salt.[1]

-

Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars.[1]

-

Washing: Extract the aqueous acidic layer with Dichloromethane (DCM) (2 x 30 mL).

-

Note: Discard the organic (DCM) layer. This contains non-basic impurities.[1]

-

-

Basification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 6M NaOH or NH₄OH until pH > 10.[1]

-

Observation: The product will precipitate as a free base (off-white solid).

-

-

Recovery: Filter the solid, wash with cold water, and dry.[1] Proceed to Protocol B for final polishing.

Protocol B: Standard Ethanol Recrystallization

Best for: Solid crude material or material recovered from Protocol A.[1]

-

Preparation: Place 5 g of crude solid in a 100 mL Erlenmeyer flask.

-

Solvation: Add 95% Ethanol (approx. 15 mL).

-

Heating: Heat to reflux (approx. 78°C) with magnetic stirring.

-

Technique: Add ethanol in small aliquots (1-2 mL) through the top of the condenser until the solid just dissolves. Do not add excess solvent.[1]

-

-

Clarification (Optional): If the solution is colored, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through a pre-warmed funnel.

-

Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins).

-

Critical Step: If oiling out occurs (droplets forming instead of crystals), scratch the glass or add a seed crystal.[1]

-

-

Crystallization: Once at room temperature, cool further in an ice bath (0°C) for 1 hour.

-

Filtration: Filter the white needles using a Buchner funnel. Wash with cold (-20°C) Ethanol .

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol C: Binary Solvent (Ethyl Acetate / Heptane)

Best for: Removing specific lipophilic impurities or if the compound oils out in ethanol.

-

Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate .

-

Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.[1]

-

The Cloud Point: Continue adding Heptane until a faint, persistent turbidity (cloudiness) appears.[1]

-

Re-solvation: Add a few drops of Ethyl Acetate to clear the solution.[1]

-

Cooling: Remove from heat and allow to cool undisturbed. The slow change in polarity encourages crystal growth over oil formation.[1]

Process Visualization: The Recrystallization Workflow

Figure 2: Standard Recrystallization Workflow. Note that rapid cooling in Step 3 is the most common cause of "oiling out" for dimethylquinolines.

Troubleshooting & Optimization

| Issue | Cause | Corrective Action |

| Oiling Out | Solution cooled too fast; MP is close to solvent boiling point. | Re-heat. Add a seed crystal at 50°C. Use Protocol C (EtOAc/Heptane).[1] |

| Low Yield | Too much solvent used (undersaturated).[1] | Evaporate 30% of solvent volume and re-cool.[1] |

| Colored Crystals | Trapped polymeric impurities.[1] | Perform Protocol A (Acid/Base wash) before recrystallization.[1] |

Safety & EHS Considerations

-

Quinoline Toxicity: Quinolines are potential mutagens and skin irritants.[1] All handling must occur in a fume hood.[1]

-

Solvent Flammability: Ethanol and Ethyl Acetate are highly flammable.[1] Ensure all heating is done via oil bath or heating mantle (no open flames).[1]

-

Waste Disposal: The mother liquor (filtrate) contains chlorinated aromatics and must be disposed of in Halogenated Organic Waste streams.

References

-

Musser, J. H., et al. (1987).[1] "Synthesis of leukotriene D4 antagonists." Journal of Medicinal Chemistry. (Foundational chemistry for quinoline intermediates in drug synthesis). [1]

-

Organic Syntheses. "2,4-Dimethylquinoline." Org.[1][3] Synth. 1944, 24,[1] 43. (Classic Combes synthesis and purification logic).

-

PubChem. "7-Chloro-2,4-dimethylquinoline (Compound)."[1] National Library of Medicine.[1] (Physical property verification). [1]

-

Baxendale, I. R., et al. (2021).[1] "Synthesis of 7-Chloroquinoline Derivatives." Durham University / ACS Omega.[1] (Modern purification context for 7-chloro derivatives). [1]

Sources

- 1. 93-37-8 | MFCD00006763 | 2,7-Dimethylquinoline [aaronchem.com]

- 2. US20070149782A1 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of Aripiprazole - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

using 7-Chloro-2,4-dimethylquinoline as a pharmaceutical intermediate

Application Note: 7-Chloro-2,4-dimethylquinoline as a Pharmaceutical Intermediate

Executive Summary

7-Chloro-2,4-dimethylquinoline (CAS: 88499-96-1) represents a "privileged scaffold" in medicinal chemistry, offering a versatile platform for developing antimalarial, anticancer, and anti-inflammatory therapeutics.[1] Unlike the widely used 4,7-dichloroquinoline (precursor to Chloroquine), the 2,4-dimethyl variant provides two distinct carbon-based "handles" (C-2 and C-4 methyl groups) for structural elaboration.[1] This application note details the optimized synthesis of this intermediate and provides validated protocols for its regioselective functionalization, enabling the construction of complex "dual-arm" pharmaceutical candidates.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 7-Chloro-2,4-dimethylquinoline |

| CAS Number | 88499-96-1 |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 68°C – 72°C |

| Solubility | Soluble in DCM, CHCl₃, DMSO; slightly soluble in Ethanol |

| Key Hazards | Skin/Eye Irritant (H315, H319), STOT SE 3 (H335) |

Strategic Utility in Drug Design

The 7-chloroquinoline core is historically validated for hemozoin inhibition (malaria) and kinase modulation (oncology).[1] The 2,4-dimethyl substitution pattern allows for:

-

Regioselective Oxidation: The C-2 methyl is electronically activated and sterically accessible, allowing selective oxidation to aldehydes or carboxylic acids.[1]

-

Sequential Condensation: Both methyl groups are acidic, but they exhibit distinct kinetic profiles. This allows for the stepwise synthesis of non-symmetrical bis-styrylquinolines, a class of compounds showing potent cytotoxicity against multidrug-resistant (MDR) cancer lines.[1]

-

Lipophilicity Tuning: The methyl groups modulate the LogP, improving membrane permeability compared to des-methyl analogs.[1]

Experimental Protocols

Protocol A: Optimized Synthesis via Combes Condensation

Objective: High-yield synthesis of the core scaffold from inexpensive precursors.

Mechanism: Acid-catalyzed condensation of 3-chloroaniline with acetylacetone (2,4-pentanedione), followed by cyclization.

Reagents:

-

3-Chloroaniline (1.0 eq)[1]

-

Acetylacetone (1.2 eq)[1]

-

Polyphosphoric Acid (PPA) or Conc.[1] H₂SO₄

-

Toluene (Solvent for azeotropic removal of water)[1]

Step-by-Step Methodology:

-

Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark trap, reflux 3-chloroaniline (12.7 g, 100 mmol) and acetylacetone (12.0 g, 120 mmol) in Toluene (150 mL) with a catalytic amount of p-TsOH (0.5 g).[1] Monitor water collection.[1][2]

-

Cyclization: Once water evolution ceases (approx. 3-4 h), concentrate the toluene solution to yield the crude imine (Schiff base).

-

Acid Treatment: Add the crude imine dropwise to stirred PPA (50 g) at 100°C. Caution: Exothermic reaction.

-

Heating: Heat the mixture to 120-130°C for 2 hours. The solution will darken.

-

Quench & Workup: Cool to 60°C and pour onto crushed ice (300 g). Neutralize with 50% NaOH solution to pH 8-9.

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol/Water (9:1) to obtain off-white needles.[1]

Protocol B: Regioselective C-2 Functionalization (Riley Oxidation)

Objective: Selective conversion of the C-2 methyl group to an aldehyde for further coupling, leaving the C-4 methyl intact.[1]

Rationale: The C-2 methyl group is more acidic and accessible than the C-4 methyl, making it more reactive toward Selenium Dioxide (SeO₂).[1]

Reagents:

-

7-Chloro-2,4-dimethylquinoline (1.0 eq)[1]

-

Selenium Dioxide (SeO₂) (1.1 eq)[1]

-

1,4-Dioxane (anhydrous)[1]

Methodology:

-

Setup: Dissolve the quinoline substrate (1.91 g, 10 mmol) in 1,4-Dioxane (20 mL).

-

Addition: Add SeO₂ (1.22 g, 11 mmol) in one portion.

-

Reaction: Reflux the mixture (101°C) for 4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1] The product (aldehyde) will appear as a more polar spot.[1]

-

Filtration: Filter the hot solution through a pad of Celite to remove precipitated black Selenium metal.

-

Isolation: Concentrate the filtrate. The residue is typically a yellow solid.[1]

-

Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

-

Product: 7-Chloro-4-methylquinoline-2-carbaldehyde.[1]

-

Protocol C: Sequential Condensation for Dual-Arm Therapeutics

Objective: Synthesis of a non-symmetrical 2,4-distyrylquinoline.

Methodology:

-